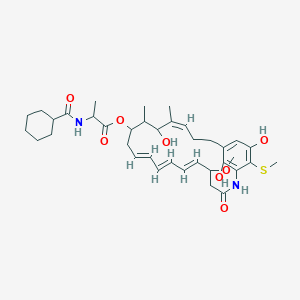
Trierixin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trierixin is a 21-membered macrocycle isolated from the fermentation broth of Streptomyces sp.AC654. It exhibits antineoplastic activity. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a secondary alcohol, a carboxylic ester, an ether, a lactam, a macrocycle, an aryl sulfide and a member of hydroquinones.
Applications De Recherche Scientifique
Chemical Profile
- Molecular Formula : C37H52N2O8S
- Source : Isolated from the culture broth of Streptomyces sp. AC 654.
- Mechanism of Action : Trierixin functions primarily as an inhibitor of endoplasmic reticulum (ER) stress-induced XBP1 activation, a crucial pathway in cellular stress responses.
Oncology
This compound has shown promising results in cancer research. It inhibits the activation of XBP1, a transcription factor that plays a significant role in tumor progression and survival under stress conditions. The ability to modulate this pathway suggests that this compound could be utilized in developing therapies aimed at enhancing the efficacy of existing cancer treatments.
- Case Study : A study demonstrated that this compound inhibited thapsigargin-induced XBP1-luciferase activation in HeLa cells with an IC50 of 14 ng/ml, indicating its potent inhibitory effects on XBP1 activation .
Cellular Stress Response
This compound's role in modulating cellular responses to ER stress makes it a candidate for research into diseases associated with protein misfolding and ER stress, such as neurodegenerative diseases and diabetes.
- Mechanism Insight : The compound's ability to inhibit the splicing of XBP1 mRNA suggests potential applications in conditions where ER stress is a contributing factor .
Comparative Analysis of this compound with Related Compounds
| Compound | Source | Mechanism of Action | IC50 (ng/ml) | Applications |
|---|---|---|---|---|
| This compound | Streptomyces sp. AC 654 | Inhibits XBP1 activation | 14 | Oncology, ER stress-related diseases |
| Mycotrienin II | Streptomyces sp. | Similar to this compound | TBD | Potentially similar applications |
| Trienomycin A | Streptomyces sp. | Inhibits XBP1 activation | TBD | Potentially similar applications |
Future Research Directions
The unique properties of this compound open several avenues for future research:
- Combination Therapies : Investigating the effects of this compound in combination with existing chemotherapeutic agents to enhance treatment efficacy.
- Mechanistic Studies : Further elucidation of the molecular pathways influenced by this compound could provide insights into its broader therapeutic potential.
- Clinical Trials : Initiating clinical trials to evaluate the safety and efficacy of this compound in human subjects suffering from cancer or diseases associated with ER stress.
Propriétés
Formule moléculaire |
C37H52N2O8S |
|---|---|
Poids moléculaire |
684.9 g/mol |
Nom IUPAC |
[(6E,8E,10E,16Z)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-23-methylsulfanyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl] 2-(cyclohexanecarbonylamino)propanoate |
InChI |
InChI=1S/C37H52N2O8S/c1-23-15-14-18-27-21-29(40)35(48-5)32(34(27)43)39-31(41)22-28(46-4)19-12-7-6-8-13-20-30(24(2)33(23)42)47-37(45)25(3)38-36(44)26-16-10-9-11-17-26/h6-8,12-13,15,19,21,24-26,28,30,33,40,42-43H,9-11,14,16-18,20,22H2,1-5H3,(H,38,44)(H,39,41)/b7-6+,13-8+,19-12+,23-15- |
Clé InChI |
JYAJEGBJMODZBK-GTRHLNJYSA-N |
SMILES isomérique |
CC1C(C/C=C/C=C/C=C/C(CC(=O)NC2=C(C(=CC(=C2SC)O)CC/C=C(\C1O)/C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
SMILES canonique |
CC1C(CC=CC=CC=CC(CC(=O)NC2=C(C(=CC(=C2SC)O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3 |
Synonymes |
trierixin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















